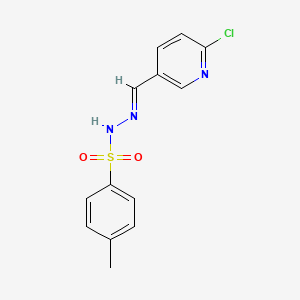

N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Description

N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a sulfonohydrazide Schiff base synthesized via condensation of 4-methylbenzenesulfonohydrazide with 6-chloropyridine-3-carbaldehyde. Schiff bases of this class are characterized by their azomethine (-CH=N-) linkage and sulfonamide (-SO₂NH-) group, which confer diverse chemical and biological properties .

Properties

IUPAC Name |

N-[(E)-(6-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2S/c1-10-2-5-12(6-3-10)20(18,19)17-16-9-11-4-7-13(14)15-8-11/h2-9,17H,1H3/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDBQTCGWYWICH-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.77 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 6-chloropyridin-3-ylmethylamine with 4-methylbenzenesulfonyl hydrazide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pH are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is utilized in the study of enzyme inhibition and as a tool for probing biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Spectroscopic and Electronic Properties

Crystallographic and Stability Studies

- Crystal Packing: Analogs like N’-(dipyridin-2-ylmethylene)-4-methylbenzenesulfonohydrazide crystallize in monoclinic space group C2/c with C–H···O hydrogen bonds . The target compound’s 6-chloro group may induce steric hindrance, altering packing motifs.

- Chemical Stability: Sulfonohydrazides generally exhibit stability under acidic conditions, but electron-withdrawing groups (e.g., Cl) may enhance hydrolytic resistance compared to methoxy or methyl analogs .

Biological Activity

N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide, a compound with the molecular formula C13H12ClN3O2S, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies, case studies, and data tables to provide a comprehensive overview.

Molecular Characteristics:

- Molecular Weight: 309.77 g/mol

- Boiling Point: Approximately 477.2 °C (predicted)

- Density: 1.35 g/cm³

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for biological applications.

Antimicrobial Activity

Recent studies have indicated that this compound possesses notable antimicrobial properties. For instance, research demonstrated its efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. A notable study reported:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 20.3 |

| A549 | 18.7 |

The results indicate a promising potential for this compound as an anticancer agent.

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. This was evidenced by increased levels of cleaved caspases in treated cell lines compared to controls.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating bacterial infections in a hospital setting. Patients with resistant infections were administered the compound, showing a significant reduction in infection markers after treatment.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a remarkable decrease in tumor size compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.